molecular formula C11H14O4 B1597011 Methyl 3,5-dimethoxy-4-methylbenzoate CAS No. 60441-79-4

Methyl 3,5-dimethoxy-4-methylbenzoate

Cat. No.: B1597011
CAS No.: 60441-79-4
M. Wt: 210.23 g/mol
InChI Key: LEYIAQXZHTVTCH-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, featuring methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 3,5-dimethoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3,5-dimethoxytoluene with methyl benzoate in the presence of aluminum chloride (AlCl3) as a catalyst.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution Reactions: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 3,5-Dimethoxy-4-methylbenzoic acid.

  • Reduction: 3,5-Dimethoxy-4-methylbenzyl alcohol or amine derivatives.

  • Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Methyl 3,5-dimethoxy-4-methylbenzoate is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. In biological research, it is employed as a chemical probe to study enzyme activities and metabolic pathways. Additionally, it finds applications in the development of advanced materials and polymers.

Mechanism of Action

Methyl 3,5-dimethoxy-4-methylbenzoate is structurally similar to other benzoic acid derivatives, such as methyl 3,4-dimethoxybenzoate and methyl 2,4-dimethoxybenzoate. its unique combination of methoxy and methyl groups on the benzene ring distinguishes it from these compounds. The presence of these groups influences its reactivity and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Methyl 3,4-dimethoxybenzoate

  • Methyl 2,4-dimethoxybenzoate

  • Methyl 3,5-dimethoxybenzoate

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Properties

IUPAC Name

methyl 3,5-dimethoxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(11(12)15-4)6-10(7)14-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYIAQXZHTVTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372695
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60441-79-4
Record name methyl 3,5-dimethoxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (1 mL), was added dropwise to a solution of 4-methyl-3,5-dimethoxybenzoic acid (186) (5.01 g, 25.56 mmol) in refluxing methanol (20 mL). The reaction mixture was heated at reflux for a further 5 hours and then cooled to room temperature and concentrated to a third of its original volume. The concentrate was poured onto crushed ice (c. 150 mL) and allowed to stand for 30 minutes. The aqueous mixture was extracted with ethyl acetate (3×100 mL) and the combined organic phase washed with distilled water (3×100 mL), brine (2×100 mL) and dried over anhydrous MgSO4. Removal of excess solvent under reduced pressure afforded the product as a beige solid (187) (4.865 g, 23.17 mmol, 91%); 1H NMR (270 MHz, CDCl3) δ 7.21 (s, 2H), 3.91 (s, 3H), 3.86 (s, 6H), 2.13 (s, 3H); 13C NMR (67.8 MHz, CDCl3) δ 171.57, 167.28, 158.16, 158.10, 128.23, 120.39, 105.20, 104.70, 55.85, 52.13, 8.77, 8.66.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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